N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a triazine ring substituted with methoxy groups and a thiophene ring attached to a benzamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is often synthesized through the reaction of cyanuric chloride with methanol under basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical experiments.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and benzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
Uniqueness: N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXXTUMWZWHTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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